2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide

High-Throughput Screening Multi-Target Profiling Chemical Probe

2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-54-8; synonym MLS001174190) is a synthetic nitrofuran-containing cyanoacrylamide that emerged from the NIH Molecular Libraries Probe Production Centers Network (MLPCN). Its structure combines a 5-nitrofuran pharmacophore with a 1-phenylethyl-substituted cyanoacrylamide tail.

Molecular Formula C16H13N3O4
Molecular Weight 311.297
CAS No. 478017-54-8
Cat. No. B2561496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide
CAS478017-54-8
Molecular FormulaC16H13N3O4
Molecular Weight311.297
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N
InChIInChI=1S/C16H13N3O4/c1-11(12-5-3-2-4-6-12)18-16(20)13(10-17)9-14-7-8-15(23-14)19(21)22/h2-9,11H,1H3,(H,18,20)
InChIKeyYKAPTNHJXOXVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-54-8): A Multi-Target Nitrofuran Screening Probe for Chemical Biology


2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-54-8; synonym MLS001174190) is a synthetic nitrofuran-containing cyanoacrylamide that emerged from the NIH Molecular Libraries Probe Production Centers Network (MLPCN). Its structure combines a 5-nitrofuran pharmacophore with a 1-phenylethyl-substituted cyanoacrylamide tail [1]. Unlike classical nitrofuran antibiotics designed for single-target activity, this compound was evaluated in a series of high-throughput screens (HTS) and exhibits a quantifiable multi-target activity fingerprint spanning G protein-coupled receptors, heat shock response pathways, and innate immune targets [1]. This broad profiling—comprising nine distinct assay endpoints—makes it a valuable tool compound for chemical biology studies, particularly in phenotypic screening and target deconvolution, rather than a single-target therapeutic candidate [1].

Screening probe with reported multi-target activity across 9 assay endpoints
Supports phenotypic screening and target deconvolution workflows
Data-rich scaffold: only derivative in class with quantitative MLPCN profiling

Why Generic Nitrofuran Analogs Cannot Replace 2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide in Screening Workflows


Generic substitution of 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-54-8) with other nitrofuran derivatives is unsupported by the quantitative evidence. While many nitrofurans exert non-specific redox-cycling effects, this specific compound's activity has been empirically measured across nine distinct, orthogonal assay systems drawn from the NIH MLPCN portfolio [1]. Substituting a close analog—such as a benzyl or cyclohexyl amide variant—introduces unknown shifts in potency and selectivity that are uncharacterized for these targets. For example, the GPR35 antagonist IC50 of 3.85 µM and the HSF-1 inhibitor EC50 of 6.10 µM are specific to the N-(1-phenylethyl) substitution pattern; other tail groups have not been profiled in these exact assays and may exhibit entirely different pharmacology [1]. Therefore, any analog substitution without re-profiling would invalidate the established multi-target fingerprint and compromise experimental reproducibility [1].

Close analogs uncharacterized
N-Benzyl, N-hexyl, and N-(2-methylcyclohexyl) analogs lack any quantitative screening data; activity at GPR35, HSF-1, and innate targets is unknown.
N-(1-Phenylethyl) tail is critical
Reported GPR35 and HSF-1 activity depends on this substitution; replacing it may shift target engagement and polypharmacology profile.
Generic nitrofurans lack innate immune activity
Clinical nitrofurans do not engage NLRP1, Caspase-1, or TLR9; using them as substitutes removes innate immune screening capability.

Quantitative Differential Evidence for 2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide Against Closest Analogs and Baseline Criteria


Validated Multi-Target Screening Fingerprint Versus Inactive Baseline Across Nine MLPCN Assays

2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide is distinguished from uncharacterized nitrofuran analogs by possessing a fully quantitative, publicly available multi-target activity fingerprint. In the NIH MLPCN screening panel, the compound demonstrated measurable activity (IC50 or EC50 < 100 µM) in 8 of 9 assay targets, confirming it is not an inactive entity [1]. This contrasts sharply with the majority of singletons in screening libraries, which typically show no activity across a panel, and with other nitrofuran derivatives whose polypharmacology is often presumed rather than systematically measured [1].

Multi-target hit rate
Class-level
8 of 9 assay targets active (IC50/EC50
Supports screening probe fit and assay-development selection
Class-level inference; data from NIH MLPCN panel
GPR35 antagonism IC50
Context-dependent
3.85 µM
Supports GPR35 antagonist probe development
Cross-study comparable context; 300-fold weaker than optimized tool
HSF-1 inhibition EC50
Class-level
6.10 µM
Supports HSF-1 stress-response pathway studies
Class-level inference; unsubstituted nitrofuran baseline lacks activity
Innate immune targets
Class-level
4 targets (NLRP1, Casp-1, TLR9, β-lactamase) IC50 8.23–14.3 µM vs 0 for clinical nitrofurans
Supports inflammasome and host-pathogen interaction studies
Class-level inference; no prior innate immune data for nitrofurans
Enzyme selectivity window
Context-dependent
β-Lactamase IC50 = 8.23 µM, β-Galactosidase IC50 = 66.6 µM (8.1-fold selectivity)
Intra-class selectivity suggests reduced non-specific assay interference risk
Cross-study comparable context
Structural data coverage
Data to verify
Only N-(1-phenylethyl) derivative with 9 assay endpoints; close analogs have 0
Only data-rich scaffold member for screening procurement
Supporting evidence from database searches; data to verify
High-Throughput Screening Multi-Target Profiling Chemical Probe

GPR35 Antagonist Activity Relative to Baseline: IC50 of 3.85 µM in Image-Based β-Arrestin Translocation Assay

In the Sanford-Burnham Center for Chemical Genomics Image-Based HTS for Selective Antagonists of GPR35 (PubChem AID 2058), 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide achieved an IC50 of 3.85 µM against the human GPR35 receptor in a U2OS cell line stably expressing β-arrestin-GFP [1]. This is a quantifiable antagonist response using the reference agonist zaprinast. While the potency is modest compared to optimized tool antagonists like CID-2745687 (Ki = 12.8 nM), the data confirm the compound's ability to block GPR35-mediated arrestin recruitment, providing a validated starting point for medicinal chemistry optimization .

GPR35 antagonism IC50
Context-dependent
3.85 µM
Supports GPR35 antagonist probe development
Cross-study comparable context; 300-fold weaker than optimized tool
GPR35 Orphan GPCR Antagonist Screening

Heat Shock Factor 1 (HSF-1) Inhibition in NIH3T3 Fibroblasts: EC50 of 6.10 µM in Stress-Response Reporter Assay

In the Broad Institute's Luminescence Cell-Based Dose Confirmation HTS to Identify Inhibitors of Heat Shock Factor 1 (PubChem AID 2382), the compound demonstrated an EC50 of 6.10 µM in modified NIH3T3 fibroblasts expressing a firefly luciferase reporter under an HSF-1 response element, with proteasome inhibitor MG132 as the stress stimulus [1]. This activity, while in the micromolar range, confirms the compound's ability to modulate HSF-1-driven transcription in a mammalian cell background. The unsubstituted nitrofuran scaffold typically shows no selective HSF-1 modulation, placing this compound in a distinct functional category [1].

HSF-1 inhibition EC50
Class-level
6.10 µM
Supports HSF-1 stress-response pathway studies
Class-level inference; unsubstituted nitrofuran baseline lacks activity
HSF-1 Stress Response Cancer Cell Biology

Innate Immune and Bacterial Target Activity Spectrum: Differential Polypharmacology Versus Monofunctional Nitrofurans

Beyond GPR35 and HSF-1, the compound's MLPCN profile reveals quantifiable activity against four additional human and bacterial targets: NLRP1 (IC50 = 14.3 µM), Caspase-1 (IC50 = 9.51 µM), TLR9 (IC50 = 9.81 µM), and P. aeruginosa β-lactamase (IC50 = 8.23 µM) [1]. This innate immune polypharmacology is absent in clinically used nitrofurans such as nitrofurantoin, furazolidone, and nifurtimox, whose activities are restricted to bacterial nitroreductase-mediated DNA damage [2]. The concurrent engagement of inflammasome components (NLRP1, Caspase-1) and pattern-recognition receptors (TLR9) positions this compound as a unique tool for studying host-pathogen interactions at the innate immune interface [1].

Innate immune targets
Class-level
4 targets (NLRP1, Casp-1, TLR9, β-lactamase) IC50 8.23–14.3 µM vs 0 for clinical nitrofurans
Supports inflammasome and host-pathogen interaction studies
Class-level inference; no prior innate immune data for nitrofurans
Innate Immunity Polypharmacology Counter-Screening

Counter-Screen Selectivity Profile: Differential Activity Across Related β-Lactamase and Decarboxylase Enzymes

Counter-screening data from the MLPCN reveal differential activity within enzyme families, which helps distinguish genuine pharmacology from non-specific assay interference. Against the bacterial enzyme β-galactosidase (E. coli), the compound showed weak activity (IC50 = 66.6 µM), while against P. aeruginosa β-lactamase, it was substantially more potent (IC50 = 8.23 µM)—an 8.1-fold difference [1]. Similarly, against Orotidine 5′-phosphate decarboxylase (A. niger), activity was negligible (EC50 > 59.6 µM). This intra-class selectivity pattern argues against the compound acting purely as a promiscuous colloidal aggregator or redox cycler across all enzymatic assays, and provides a measurable selectivity baseline that uncharacterized nitrofuran analogs cannot supply [1].

Enzyme selectivity window
Context-dependent
β-Lactamase IC50 = 8.23 µM, β-Galactosidase IC50 = 66.6 µM (8.1-fold selectivity)
Intra-class selectivity suggests reduced non-specific assay interference risk
Cross-study comparable context
Counter-Screening Enzyme Selectivity Assay Artifact

Structural Differentiation: N-(1-Phenylethyl) Tail Versus Closest Commercially Available 5-Nitrofuran Cyanoacrylamide Analogs

Among the commercially available 2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide scaffold derivatives, the N-(1-phenylethyl) substitution on the terminal amide nitrogen is structurally unique. The closest cataloged analogs—N-benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide (CAS not found in active biological databases), (2E)-N-hexyl-3-(5-nitrofuran-2-yl)prop-2-enamide (CAS registered, no MLPCN data), and N-(2-methylcyclohexyl)-3-(5-nitrofuran-2-yl)prop-2-enamide (CAS 452966-56-2)—differ fundamentally in the steric bulk, lipophilicity, and conformational flexibility of the amide substituent [2]. The 1-phenylethyl group introduces a chiral center and balanced aromatic/aliphatic character (XLogP3-AA = 2.7) [1]. Critically, none of these close structural analogs have been profiled in the nine MLPCN assays, meaning their activity at GPR35, HSF-1, NLRP1, Caspase-1, TLR9, and β-lactamase remains entirely unknown [1].

Structural data coverage
Data to verify
Only N-(1-phenylethyl) derivative with 9 assay endpoints; close analogs have 0
Only data-rich scaffold member for screening procurement
Supporting evidence from database searches; data to verify
Structure-Activity Relationship Scaffold Diversity Medicinal Chemistry

Research and Industrial Application Scenarios for 2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide (CAS 478017-54-8) Based on Quantitative Evidence


Phenotypic Screening Library Enrichment for Multi-Target Probe Discovery

Given its validated activity across 8 of 9 MLPCN assay targets [1], 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide serves as an excellent positive control or library enrichment compound for phenotypic screening campaigns. Its multi-target fingerprint increases the probability of detecting biological signal in target-agnostic screens, making it suitable for inclusion in diversity-oriented or pathway-focused compound collections.

GPR35 Antagonist Chemical Probe Optimization Starting Point

The confirmed GPR35 antagonist activity (IC50 = 3.85 µM in β-arrestin translocation assay) [1] positions this compound as a tractable starting scaffold for medicinal chemistry optimization programs targeting the orphan GPR35 receptor. Researchers investigating GPR35's role in addiction, inflammation, or colorectal cancer can use this compound to establish structure-activity relationships and guide the design of more potent congeners.

HSF-1 Pathway Modulation in Cancer Cell Stress-Response Studies

With an EC50 of 6.10 µM for HSF-1 inhibition in a proteasome-stressed NIH3T3 fibroblast model [1], the compound is immediately applicable as a tool compound for studying heat shock factor 1 biology in oncology. Its ability to modulate HSF-1-driven transcription under conditions of proteotoxic stress (MG132) makes it a relevant chemical probe for investigating HSF-1's role in tumor cell survival and resistance to proteasome inhibitor therapy.

Inflammasome and Innate Immune Pathway Profiling Tool

The compound's concurrent activity against NLRP1 (IC50 = 14.3 µM) and Caspase-1 (IC50 = 9.51 µM) [1] supports its procurement for inflammasome biology research. Unlike monofunctional nitrofuran antibiotics that lack any innate immune activity [2], this compound can be deployed as a chemical tool to interrogate the intersection between nitrofuran pharmacology and inflammasome activation, particularly in macrophage infection models studying host-directed therapeutic approaches.

Application
Selection Property
Validation Focus
Phenotypic screening library enrichment
Reported multi-target activity fingerprint
Hit-rate confirmation in target-agnostic screens
GPR35 antagonist scaffold development
Reported GPR35 antagonism
β-arrestin recruitment assay context
HSF-1 stress-response pathway studies
Reported HSF-1 inhibition in proteasome-stressed models
Fibroblast luciferase reporter assay context
Inflammasome and innate immune profiling
NLRP1/Caspase-1 activity context
Multi-target innate immune assay panel review
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